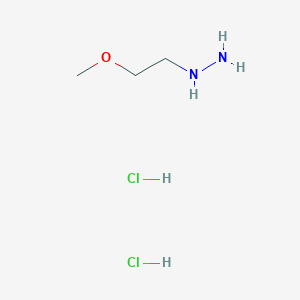

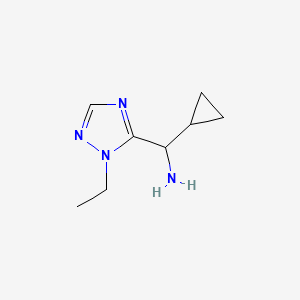

![molecular formula C12H8N2O2S B1520694 Ácido 3-(1H-pirrol-1-il)tieno[2,3-b]piridina-2-carboxílico CAS No. 1242874-27-6](/img/structure/B1520694.png)

Ácido 3-(1H-pirrol-1-il)tieno[2,3-b]piridina-2-carboxílico

Descripción general

Descripción

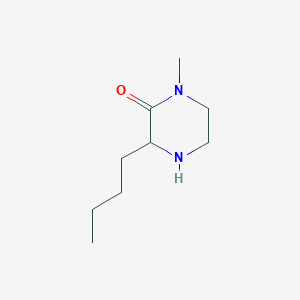

3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8N2O2S and its molecular weight is 244.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de la tieno[2,3-b]piridina se han estudiado por su potencial en el tratamiento del cáncer debido a su capacidad para inhibir la quinasa Pim-1, una enzima involucrada en la supervivencia y proliferación celular. Esto los convierte en candidatos prometedores para fármacos anticancerígenos .

Actividad Antidermatofítica

Estos compuestos también exhiben propiedades antidermatofíticas, lo que podría ser útil para tratar infecciones fúngicas de la piel .

Propiedades Antimaláricas

La actividad antimalárica de los derivados de la tieno[2,3-b]piridina es otra área de interés, proporcionando una posible vía para nuevos tratamientos contra la malaria .

Potencial Anti-Alzheimer

La investigación ha indicado que estos compuestos pueden tener aplicaciones en la lucha contra la enfermedad de Alzheimer, ofreciendo una posible vía para el desarrollo terapéutico .

Usos Antifúngicos y Antiinflamatorios

Sus actividades antifúngicas y antiinflamatorias amplían aún más el alcance de los derivados de la tieno[2,3-b]piridina en la investigación médica y las opciones de tratamiento .

Propiedades Insecticidas

Las propiedades insecticidas de estos compuestos podrían conducir a nuevas soluciones para el control de plagas y aplicaciones agrícolas .

Aplicaciones Antivirales

Por último, las actividades antivirales de los derivados de la tieno[2,3-b]piridina sugieren usos potenciales en el desarrollo de medicamentos antivirales .

Propiedades

IUPAC Name |

3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)10-9(14-6-1-2-7-14)8-4-3-5-13-11(8)17-10/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJSALGCBMANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)